molecular formula C16H11Cl2FN4OS B3042900 2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one CAS No. 680216-61-9

2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one

Cat. No.: B3042900
CAS No.: 680216-61-9
M. Wt: 397.3 g/mol
InChI Key: VSBVWZPUDQNSGP-UHFFFAOYSA-N
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Description

2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is built around a 1,2,4-triazole core, a privileged scaffold widely recognized for its diverse pharmacological potential. The structure incorporates a 2,6-dichloropyridinyl moiety and a 3-fluorophenyl ketone group, connected via a thioether linkage, which may influence its electronic properties and biomolecular interactions. Compounds featuring the 1,2,4-triazole nucleus are frequently investigated for their biological activities. Research on analogous structures has indicated potential value in neuroscientific research, particularly in studies related to protein aggregation. For instance, similar 5-(pyridinyl)-4H-1,2,4-triazole derivatives have been explored as inhibitors of alpha-synuclein fibrillization, a process relevant to the pathology of Parkinson's disease . Furthermore, 1,2,4-triazole-based pharmacophores are commonly studied for anticonvulsant activity in preclinical models, with their mechanism often probed through standard tests like the maximal electroshock (MES) screen . The specific structural features of this compound—including the dichloropyridine and fluorophenyl rings—make it a compelling candidate for researchers developing structure-activity relationships (SAR) in these and other therapeutic areas. It serves primarily as a sophisticated building block for the synthesis of more complex molecules or as a probe for biochemical assay development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[[5-(2,6-dichloropyridin-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN4OS/c1-23-15(10-6-13(17)20-14(18)7-10)21-22-16(23)25-8-12(24)9-3-2-4-11(19)5-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBVWZPUDQNSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)F)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one , a derivative of 1,2,4-triazole, has garnered attention due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action and efficacy against various pathogens.

The molecular formula of the compound is C17H12Cl2F3N5OSC_{17}H_{12}Cl_{2}F_{3}N_{5}OS, with a molecular weight of approximately 462.28 g/mol. The structure features a triazole ring linked to a thioether and a fluorophenyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may possess similar activities.

Antibacterial Efficacy

A study highlighted the antibacterial potency of triazole-thione hybrids against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain triazole derivatives ranged from 0.0460.046 to 3.11μM3.11\mu M, demonstrating higher efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like vancomycin (MIC: 0.68μM0.68\mu M) and ciprofloxacin (MIC: 2.96μM2.96\mu M) .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. They inhibit fungal growth by targeting the synthesis of ergosterol, a key component of fungal cell membranes. The compound may exhibit similar antifungal activities due to its triazole moiety.

Anticancer Properties

Mercapto-substituted triazoles have shown promise in cancer research:

  • A study demonstrated that certain triazole-thione derivatives exhibited cytotoxic effects against colon carcinoma cells (HCT-116), indicating potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural features:

  • Phenyl Substituents : The presence of electron-donating groups on the phenyl ring enhances antibacterial activity.
  • Alkyl Chain Length : Variations in alkyl chain length at specific positions can significantly impact activity; longer chains may reduce efficacy .

Case Studies

Several case studies have documented the effectiveness of triazole derivatives:

  • Study on Triazole-Thione Hybrids : This research found that compounds with specific substitutions exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : Triazole derivatives were screened against various cancer cell lines, revealing significant cytotoxicity in several cases .

Summary Table of Biological Activities

Activity TypeMIC RangeNotable Pathogens/Cells
Antibacterial0.0463.11μM0.046-3.11\mu MMRSA, E. coli, Pseudomonas aeruginosa
AntifungalTBDCandida albicans, Aspergillus species
AnticancerTBDHCT-116 (colon carcinoma)

Comparison with Similar Compounds

Key Structural Features :

  • Triazole ring: A 1,2,4-triazole scaffold known for hydrogen-bonding capacity and metabolic stability.
  • 2,6-Dichloro-4-pyridyl group : Enhances lipophilicity and may contribute to π-π stacking interactions.
  • 3-Fluorophenyl ethanone: The fluorine atom modulates electronic effects and bioavailability.

Comparison with Similar Compounds

To contextualize the properties and applications of 2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one, we compare it with structurally related compounds, focusing on substituent effects and synthetic pathways.

Key Observations :

Substituent Effects: The 2,6-dichloro-4-pyridyl group in the target compound increases steric bulk and electron-withdrawing effects compared to the phenylsulfonyl group in the analogous compound. This likely reduces solubility but improves membrane permeability. The 3-fluorophenyl ethanone moiety exhibits a meta-fluoro substitution, contrasting with the 2,4-difluorophenyl group in the comparator. Meta substitution may reduce dipole moments compared to ortho/para patterns.

Synthetic Pathways: Both compounds utilize sodium ethoxide to facilitate thioether bond formation between triazole thiols and α-halogenated ketones.

Safety and Reactivity :

  • The target compound’s chlorine atoms and thioether linkage necessitate stricter thermal precautions (P210) compared to the sulfonyl-containing analog, which is less prone to decomposition.

Preparation Methods

Friedel-Crafts Acylation of 3-Fluorobenzene

3-Fluorobenzene reacts with chloroacetyl chloride in the presence of AlCl₃ at -10°C to 0°C, yielding 2-chloro-1-(3-fluorophenyl)ethan-1-one (Table 1). The reaction proceeds with >98% conversion, avoiding side products like deoxybenzoin through stringent temperature control.

Table 1: Reaction Conditions for Friedel-Crafts Acylation

Parameter Value Source
Substrate 3-Fluorobenzene
Acylating Agent Chloroacetyl chloride
Catalyst AlCl₃ (1.5 equiv)
Temperature -10°C to 0°C
Reaction Time 2–2.5 hours
Yield 77–99%

Halogenation to 2-Bromo-1-(3-fluorophenyl)ethan-1-one

Bromination of the α-position is achieved using N-bromosuccinimide (NBS) in CCl₄ under photolytic conditions. This step ensures regioselective substitution, critical for subsequent thioether formation.

Synthesis of 5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Formation of 1,2,4-Triazole Core

Adapting the single-step process from hydrazine and formamide, methylhydrazine replaces hydrazine to introduce the 4-methyl group. Heating methylhydrazine with 4 molar equivalents of formamide at 170°C for 4 hours yields 4-methyl-1,2,4-triazole (98% purity).

Table 2: Optimization of 1,2,4-Triazole Synthesis

Condition Optimal Value Source
Reactants Methylhydrazine + formamide
Molar Ratio 1:4 (hydrazine:formamide)
Temperature 160–180°C
Reaction Time 4 hours
Yield 92–98%

Thiolation of Triazole

Treatment with Lawesson’s reagent in toluene under reflux converts the triazole’s 3-position to a thiol group. The reaction is monitored via ¹H NMR for the disappearance of the C-H signal at δ 8.80 ppm.

Coupling via Nucleophilic Substitution

The thiolate anion of 5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazole-3-thiol attacks 2-bromo-1-(3-fluorophenyl)ethan-1-one in DMF with K₂CO₃ as base. The reaction proceeds at 60°C for 12 hours, yielding the final product (Table 3).

Table 3: Thioether Coupling Reaction Parameters

Parameter Value Source
Solvent DMF
Base K₂CO₃ (2 equiv)
Temperature 60°C
Reaction Time 12 hours
Yield 78%

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 8.54 (d, J=8.3 Hz, pyridyl H), 7.81–7.26 (m, fluorophenyl H), 2.45 (s, CH₃).
  • HRMS: m/z calculated for C₁₇H₁₁Cl₂FN₃OS [M+H]⁺: 412.02, observed: 412.05.

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the triazole-pyridyl system, with bond lengths consistent with aromatic C-N (1.34 Å) and C-S (1.78 Å) bonds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one

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